1-Piperidino-2-(phenylthio)propane-1-one
Description
1-Piperidino-2-(phenylthio)propane-1-one is a ketone derivative featuring a piperidine ring and a phenylthio (C₆H₅S-) substituent. The compound’s piperidine moiety is known for enhancing bioavailability and modulating pharmacological activity, while the phenylthio group may contribute to redox or nucleophilic reactivity .
Key structural features include:
- Piperidine ring: A six-membered heterocycle with one nitrogen atom, often used to improve solubility and metabolic stability in drug design .
- Phenylthio group: A sulfur-containing aromatic substituent, which may influence electron distribution and reactivity .
- Ketone functional group: A carbonyl group at position 1, critical for hydrogen bonding and structural rigidity .
Properties
IUPAC Name |
2-phenylsulfanyl-1-piperidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c1-12(17-13-8-4-2-5-9-13)14(16)15-10-6-3-7-11-15/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHPWEFTOUKAGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC1)SC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Piperidino-2-(phenylthio)propane-1-one typically involves the reaction of piperidine with 2-(phenylthio)propan-1-one under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-Piperidino-2-(phenylthio)propane-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ketone group to an alcohol.
Scientific Research Applications
1-Piperidino-2-(phenylthio)propane-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-Piperidino-2-(phenylthio)propane-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with cytochrome P450 enzymes and other cellular proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-Piperidino-2-(phenylthio)propane-1-one with structurally or functionally related compounds, based on the provided evidence:
Key Differences and Insights
Functional Group Variations: Unlike this compound, 1-Naphthyl(piperidino)methanone lacks the phenylthio group but includes a naphthyl substituent, which enhances aromatic stacking interactions . 1-(2-Thienyl)-1-propanone replaces the phenylthio group with a thiophene ring, altering electronic properties and reactivity .
Synthetic Utility: Piperidine-containing ketones (e.g., 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone) are often intermediates in drug discovery, whereas phenylthio derivatives may serve as nucleophiles in cross-coupling reactions .
Spectroscopic Data: The carbonyl stretch (C=O) in related compounds (e.g., 1-Naphthyl(piperidino)methanone) appears near 1626 cm⁻¹ in IR spectra, suggesting similar conjugation effects in the target compound .
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